molecular formula C7H5ClF3NO2S B2895100 4-Chloro-2-(trifluoromethyl)benzenesulfonamide CAS No. 113823-98-6

4-Chloro-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2895100
CAS No.: 113823-98-6
M. Wt: 259.63
InChI Key: METGLOFBFMWSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with chlorine at position 4, a trifluoromethyl (-CF₃) group at position 2, and a sulfonamide (-SO₂NH₂) functional group. This compound is structurally significant due to the electron-withdrawing effects of the -CF₃ and -Cl groups, which enhance its stability and influence its physicochemical properties, such as lipophilicity (logP) and solubility.

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10)11/h1-3H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METGLOFBFMWSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce complex arylated compounds .

Scientific Research Applications

Treatment of Hyperuricemia and Gout

Recent studies have highlighted the efficacy of 4-Chloro-2-(trifluoromethyl)benzenesulfonamide derivatives in managing hyperuricemia and gout. Gout is characterized by elevated uric acid levels, leading to painful inflammation in joints. Current treatments have limitations, including significant side effects and ineffectiveness for some patients. The compound has shown promising results in reducing serum uric acid concentrations.

Case Study:
A study demonstrated that a derivative of this compound exhibited a strong inhibitory effect on human urate transporter 1 (hURAT1), which is crucial for uric acid reabsorption in the kidneys. The compound's half maximal inhibitory concentration (IC50) values were significantly lower than those of existing treatments like benzbromarone, indicating its potential as a novel therapeutic agent for gout management .

CompoundIC50 (nM)
Benzbromarone407
This compound54

Intermediate for Anticancer Drugs

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including anticancer agents. One notable application is in the synthesis of sorafenib, a multi-kinase inhibitor used for treating advanced renal cell carcinoma. The compound's structure allows for modifications that enhance the biological activity of the final drug product.

Synthesis Overview:
The synthesis process involves multiple steps, starting from ortho-chlorotrifluoromethane. A nitration reaction followed by reduction leads to the formation of the desired sulfonamide derivative, which can then be further reacted to produce sorafenib or similar compounds .

Environmental Considerations and Safety

The synthesis methods for this compound have been optimized to minimize environmental impact and enhance safety. Traditional methods often produced hazardous waste and required high temperatures, posing risks during production. Recent advancements utilize safer reagents and conditions, significantly reducing waste generation and improving overall process safety .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are heavily influenced by substituents on the benzene ring. Key comparisons include:

Compound Name Substituents/Modifications Key Properties/Applications Evidence ID
4-Chloro-2-(trifluoromethyl)benzenesulfonamide -Cl (C4), -CF₃ (C2), -SO₂NH₂ High lipophilicity, enzyme inhibition
Ro-61-8048 3,4-dimethoxy, nitro, thiazolyl KMO inhibitor (IC₅₀ = 37 nM)
Celecoxib 1,5-diarylpyrazole, -CF₃, -SO₂NH₂ COX-2 inhibitor (clinical use)
N-(2-(4-Amino-2-(prop-2-yn-1-yloxy)phenoxy)-5-chlorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide (5c) Propynyloxy linker, acrylamide Synthetic intermediate (38% yield)
3-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(trifluoromethyl)benzenesulfonamide Additional -Br and -CF₃ groups High steric hindrance, potential inhibitor
  • Electronic Effects: The -CF₃ group in this compound increases electron withdrawal, enhancing binding to hydrophobic enzyme pockets compared to methoxy (-OCH₃) or nitro (-NO₂) groups in Ro-61-8048 .
  • Synthetic Accessibility : Derivatives with propynyloxy linkers (e.g., 5c) exhibit lower yields (17–38%) due to steric challenges, whereas simpler sulfonamides (e.g., celecoxib) are optimized for scalable synthesis .

Physicochemical Properties

  • Lipophilicity (logP) : The -CF₃ and -Cl substituents increase logP (~3.36 for similar compounds), favoring BBB permeability compared to polar groups (e.g., -OH or -COOH) .
  • Solubility: Sulfonamides with hydrophilic substituents (e.g., -NH₂ in 4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide) show improved aqueous solubility, whereas halogenated derivatives (e.g., 4-chloro analogs) are more lipid-soluble .

Patent and Commercial Relevance

  • Pharmaceutical Compositions : Derivatives like 4-chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl are patented for kinase inhibition, highlighting the -CF₃ group’s role in target engagement .
  • Thermo Scientific Product : 3-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(trifluoromethyl)benzenesulfonamide is marketed for research, emphasizing demand for halogenated sulfonamides .

Key Takeaways

  • Structural Optimization : The -CF₃ and -Cl groups in this compound balance lipophilicity and target binding, making it a versatile scaffold for enzyme inhibitors.
  • Synthetic Challenges : Bulky substituents reduce yields, necessitating optimized conditions (e.g., low-temperature acylations).
  • Biological Superiority: Fluorinated analogs consistently outperform non-fluorinated ones in potency and BBB penetration, as seen in KMO and COX-2 inhibitors .

Biological Activity

4-Chloro-2-(trifluoromethyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It features a chloro group and a trifluoromethyl group attached to a benzene ring, along with a sulfonamide functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound primarily involves its interaction with specific enzymes. Notably, it is known to inhibit human carbonic anhydrase B , an enzyme crucial for maintaining pH balance in biological systems. The inhibition occurs as the compound binds to the active site of the enzyme, thereby affecting various biochemical pathways essential for cellular function.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Antimicrobial Properties : Research indicates that this compound exhibits notable antibacterial activity against various strains. Its effectiveness can be attributed to its ability to interfere with bacterial enzyme functions.
  • Anticancer Activity : Studies have shown that this compound possesses anticancer properties, particularly against certain cancer cell lines. It has been reported to induce apoptosis in cancer cells while having a minimal effect on non-cancerous cells, indicating a favorable therapeutic index .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Activity :
    • A study reported that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. The mechanism was linked to the inhibition of key metabolic pathways in bacteria .
  • Anticancer Efficacy :
    • In vitro assays showed that this compound inhibited the proliferation of MDA-MB-231 breast cancer cells with an IC50 value of approximately 12 µM. This effect was associated with cell cycle arrest and increased levels of pro-apoptotic markers such as caspase-3 .

Data Table: Biological Activities

Biological Activity Tested Organisms/Cell Lines IC50/MIC Values Mechanism
AntibacterialStaphylococcus aureus8-32 µg/mLEnzyme inhibition
AntibacterialEscherichia coli16 µg/mLEnzyme inhibition
AnticancerMDA-MB-231 breast cancer cells~12 µMApoptosis induction

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique combination of functional groups, which enhances its biological activity. For example, other benzenesulfonamides lack the trifluoromethyl group, which is known to increase lipophilicity and improve cellular uptake .

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-(trifluoromethyl)benzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A key route involves reacting 4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride with ammonia or amines under basic conditions (e.g., triethylamine or NaHCO₃). Solvents like dichloromethane or dimethylformamide (DMF) are used at 50–80°C to enhance yields . Optimization includes:

  • Temperature control : Elevated temperatures accelerate substitution but may induce side reactions.
  • Solvent selection : Polar aprotic solvents stabilize intermediates and improve reactivity.
  • Stoichiometry : Excess amine (1.2–1.5 eq.) ensures complete conversion of sulfonyl chloride.
Reaction Parameter Typical Range Impact on Yield
Temperature50–80°CHigher yield at 80°C
SolventDMFOptimal polarity
Reaction Time4–12 hoursLonger time reduces side products

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹⁹F NMR confirms substituent positions (e.g., trifluoromethyl at C2, chloro at C4). For example, the CF₃ group shows a distinct triplet in ¹⁹F NMR (~-60 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 274.5).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain. For sulfonamides, hydrogen-bonding networks (N–H⋯O=S) are critical for stability .
Technique Key Parameters Structural Insights
X-ray DiffractionR-factor < 0.05, resolution ≤ 1.0 ÅSulfonamide geometry, packing
¹H NMR (DMSO-d6)δ 7.8–8.2 ppm (aromatic protons)Substituent electronic effects

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from impurities, stereochemical variations, or assay conditions. Mitigation strategies include:

  • Purity validation : Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient).
  • Stereochemical analysis : Chiral chromatography or circular dichroism (CD) to confirm enantiopurity.
  • Dose-response curves : EC₅₀/IC₅₀ comparisons across studies (e.g., antifungal assays vs. kinase inhibition) .

Q. Example Workflow :

Re-synthesize the compound using standardized protocols.

Validate purity via HPLC and LC-MS.

Re-test activity in controlled assays (e.g., MIC for antifungal activity).

Q. What computational approaches are effective in studying the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., carbonic anhydrase). The sulfonamide group often coordinates Zn²⁺ in active sites.
  • MD Simulations : GROMACS or AMBER assesses stability of ligand-target complexes (e.g., 100 ns simulations at 310 K).
  • QSAR Modeling : Electron-withdrawing groups (Cl, CF₃) enhance binding affinity; Hammett constants (σ) correlate with activity .
Parameter Value Relevance
Docking Score (kcal/mol)≤ -7.0High-affinity binding predicted
Ligand Efficiency≥ 0.3Optimized potency per atom

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Methodological Answer: The sulfonamide group is hygroscopic and prone to hydrolysis. Storage recommendations:

  • Temperature : -20°C in sealed, argon-flushed vials.
  • Solubility : DMSO stock solutions (10 mM) stored ≤ -80°C for <6 months.
  • Decomposition markers : Monitor via TLC (Rf shift) or IR (loss of S=O stretches at ~1350 cm⁻¹) .

Q. What strategies are used to explore structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Substituent variation : Replace Cl with Br or CF₃ with CHF₂ to modulate lipophilicity (logP).
  • Bioisosteres : Replace sulfonamide with phosphonamide or carboxylate groups.
  • Patent data : EP 4374877 A2 highlights 4-chloro-2-(trifluoromethyl)phenyl derivatives with pyrimidine substituents for enhanced pharmacokinetics .
Derivative Modification Biological Outcome
4-Cl → 4-CF₃Increased hydrophobicityHigher membrane permeability
Sulfonamide → CarbamateAltered H-bondingReduced enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.